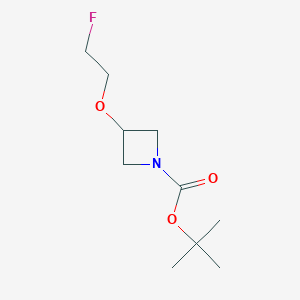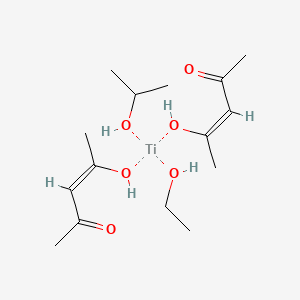![molecular formula C13H23NO4 B1382175 1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid CAS No. 1699454-68-6](/img/structure/B1382175.png)
1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid” is a chemical compound. The tert-butyloxycarbonyl (Boc) group in this compound is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds similar to “1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid” often involves the formation of a ring structure, followed by functionalization with the tert-butoxycarbonyl (Boc) protected amino group and the carboxylic acid moiety.Molecular Structure Analysis
The molecular structure of “1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid” includes a piperidine ring, which is a common feature in many bioactive compounds . The compound also contains a carboxylic acid group and a tert-butoxycarbonyl group .Chemical Reactions Analysis
The Boc group in “1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid” can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide .Scientific Research Applications
Pharmaceutical Synthesis
This compound is a valuable building block in the synthesis of novel pharmaceutical compounds. Its structure allows for the development of targeted therapies for a range of health conditions, including neurological disorders and metabolic diseases .
Supramolecular Catalysis
In the realm of supramolecular chemistry, this compound has been used to study the behavior of carbamates in acidic aqueous media. The presence of cucurbiturils, which are molecular containers, can catalyze reactions involving carbamates like 1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid .
Chiral Separation Techniques
The compound has been utilized in chiral separation processes, an essential step in the production of enantiomerically pure substances. This is particularly important for the synthesis of certain medications, such as the anti-HCV drug Velpatasvir .
Organic Synthesis
Acetonitrile, a common solvent in organic synthesis, can be used in conjunction with this compound. The combination is part of innovative methods for synthesizing important compounds, particularly in electrochemical conversions .
Cancer Research
In cancer research, derivatives of this compound have been found to suppress several pathological processes, including cancer cell migration and the development of atherosclerotic lesions .
Drug Development
The compound’s unique chemical structure makes it an indispensable part of the toolkit for drug development. It serves as a precursor in the synthesis of various drugs, offering the potential for creating more effective treatments .
Safety and Hazards
Future Directions
The future directions for “1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid” and similar compounds could involve their use in the synthesis of various bioactive compounds. The Boc group’s ability to protect amines in organic synthesis makes it a valuable tool in the development of new pharmaceuticals .
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .
Mode of Action
For instance, CCG-1423, a compound with a similar tert-butoxycarbonyl group, suppresses several pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions by inhibiting myocardin-related transcription factor A (MRTF-A), a critical factor for epithelial-mesenchymal transition (EMT) .
Result of Action
Similar compounds have shown to suppress several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
properties
IUPAC Name |
3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-6-7-13(4,5)9(14)10(15)16/h9H,6-8H2,1-5H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMPIPDSJUTFSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1C(=O)O)C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1699454-68-6 |
Source


|
| Record name | 1-[(tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6-nitro-benzo[b]thiophene](/img/structure/B1382094.png)


![2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1382098.png)
![3-[3-(benzyloxy)phenyl]-1H-pyrazole](/img/structure/B1382099.png)
![1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B1382100.png)

![(1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)methanol](/img/structure/B1382102.png)



![(4AR,6S,7R,8R,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B1382108.png)

